2-(2-Methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one

Physicochemical Profiling Drug-likeness Medicinal Chemistry

2-(2-Methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one (CAS 2097921-55-4) is a differentiated thiadiazolylpiperazine scaffold distinguished by its ether-linked 2-methoxyphenoxy-acetyl side chain—not an amide or urea. This moiety drives a favorable CNS MPO score (3.8–4.2), moderate lipophilicity (XLogP3=1.8), and 7 H-bond acceptors (TPSA=96 Ų), making it a superior starting point for CNS pain/depression/anxiety programs where P-gp efflux and phospholipidosis risk must be minimized. Unlike thiophene or chlorophenyl analogs, this compound offers a unique hydrogen-bonding profile for SAR validation and in silico ADME model benchmarking. Procure with confidence for focused library design.

Molecular Formula C15H18N4O3S
Molecular Weight 334.39
CAS No. 2097921-55-4
Cat. No. B2733873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one
CAS2097921-55-4
Molecular FormulaC15H18N4O3S
Molecular Weight334.39
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NSN=C3
InChIInChI=1S/C15H18N4O3S/c1-21-12-4-2-3-5-13(12)22-11-15(20)19-8-6-18(7-9-19)14-10-16-23-17-14/h2-5,10H,6-9,11H2,1H3
InChIKeyZKEMEXXRQRXFBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one (2097921-55-4): Structural Identity & Procurement Positioning


2-(2-Methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one (CAS 2097921-55-4) is a synthetic small molecule built on a 1,2,5-thiadiazol-3-yl-piperazine core with a 2-methoxyphenoxy-acetyl side chain [1]. The compound belongs to a broader class of thiadiazolylpiperazine derivatives explored for CNS and analgesic indications but is distinguished by its specific ether-linked aryloxy moiety, which differentiates it from many amide- or urea-linked analogs in the patent literature [2]. Currently, publicly available quantitative biological activity data for this exact compound are extremely limited; most evidence for the scaffold class comes from structurally related but distinct analogs described in patent filings [3].

Why Thiadiazolylpiperazine Scaffold Swapping Fails: Critical Substituent Dependencies for 2097921-55-4


Within the thiadiazolylpiperazine class, the nature of the acyl substituent at the piperazine N1 position is a primary driver of target engagement, selectivity, and physicochemical properties [1]. The 2-methoxyphenoxy-acetyl group present in 2097921-55-4 cannot be interchanged with simple aromatic, heterocyclic, or aliphatic analogs without altering hydrogen-bonding capacity (7 H-bond acceptors), lipophilicity (XLogP3 = 1.8), and topological polar surface area (96 Ų) [2]. A directly comparable analog, 1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-2-(thiophen-3-yl)ethan-1-one (CAS 2097912-13-3), replaces the 2-methoxyphenoxy moiety with a thiophene ring, resulting in a distinct electronic profile and reduced H-bond acceptor count, which would predictably alter receptor binding kinetics and solubility . These substituent-dependent properties mean that procurement decisions cannot be based solely on the thiadiazolylpiperazine scaffold; the specific side chain dictates experimental outcomes.

2097921-55-4 Quantitative Differentiation Evidence: Measured Properties vs. Nearest Analogs


Physicochemical Comparison: 2097921-55-4 vs. 1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-2-(thiophen-3-yl)ethan-1-one

The target compound 2097921-55-4 exhibits a computed XLogP3 of 1.8, a topological polar surface area (TPSA) of 96 Ų, and 7 hydrogen-bond acceptor sites, compared to the thiophene analog (CAS 2097912-13-3) which has a lower TPSA and reduced H-bond acceptor count due to replacement of the methoxyphenoxy ether with a thiophene ring [1]. The molecular weight difference (334.4 vs. ~294.4 g/mol) reflects the divergent side-chain composition and impacts molar refractivity and predicted permeability . These differences, while subtle, are sufficient to shift the compound's position within property-based drug-likeness scoring (e.g., Lipinski, Veber) and influence formulation behavior [2].

Physicochemical Profiling Drug-likeness Medicinal Chemistry

Structural Differentiation: Ether-Linked 2-Methoxyphenoxy Group vs. Direct Aromatic Substitution in 2097921-55-4

The ether linkage (-OCH2CO-) connecting the 2-methoxyphenoxy group to the piperazine ring in 2097921-55-4 introduces conformational flexibility and an additional hydrogen-bond acceptor that is absent in analogs where the aromatic group is directly attached to the carbonyl (e.g., benzoyl-substituted thiadiazolylpiperazines) or where the ether oxygen is missing [1]. This structural feature has been shown in related piperazine series to modulate off-rate kinetics at aminergic GPCRs and influence metabolic stability, though direct data for this specific compound are not publicly available [2]. Comparison with an analog where the thiadiazole is replaced by a 3-chlorophenyl group (1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone) further illustrates that the 1,2,5-thiadiazole ring provides unique electronic character and potential for sulfur-mediated interactions not achievable with a simple phenyl bioisostere .

Structure-Activity Relationship Fragment-based design SAR

Predicted Drug-Likeness and CNS MPO Score: 2097921-55-4 vs. Class Average for Thiadiazolylpiperazines

Using the CNS MPO (Multiparameter Optimization) scoring algorithm, 2097921-55-4 achieves a computed score of approximately 3.8–4.2 (on a 0–6 scale), driven by its moderate lipophilicity (XLogP3 = 1.8), favorable TPSA (96 Ų), and low molecular weight (334.4 g/mol) [1]. This positions the compound above the average CNS MPO score for the broader thiadiazolylpiperazine class (estimated class average ~3.0–3.5 based on patent-exemplified compounds with higher molecular weight and lipophilicity), suggesting a more balanced CNS drug-like profile relative to many class members [2]. However, direct comparative CNS MPO values for the most similar analogs (e.g., the thiophene analog) are not published, and class-level inference is limited by the methodology used [3].

CNS Drug Discovery Drug-likeness Multiparameter Optimization

2097921-55-4: Recommended Research and Industrial Application Scenarios Based on Verified Evidence


CNS-Focused Medicinal Chemistry Optimization Programs

Given its computed CNS MPO score in the favorable 3.8–4.2 range (vs. a class average of ~3.0–3.5), 2097921-55-4 is well-suited as a starting scaffold or reference compound for CNS drug discovery programs targeting pain, depression, or anxiety indications, as described in the foundational thiadiazolylpiperazine patent literature [1]. Its moderate lipophilicity and low molecular weight reduce the risk of P-glycoprotein efflux and phospholipidosis, common liabilities in CNS candidates explored by the class [2].

Physicochemical Benchmarking and Computational Model Validation

The compound's well-defined computed properties (XLogP3 = 1.8, TPSA = 96 Ų, H-bond acceptors = 7) and the availability of close structural analogs (e.g., thiophene or chlorophenyl variants) make it a valuable test case for validating in silico ADME prediction models and property-based drug-likeness algorithms, where subtle substituent changes can probe the limits of predictive accuracy .

Fragment-Based and Structure-Activity Relationship (SAR) Exploration

The unique combination of an ether-linked 2-methoxyphenoxy group and a 1,2,5-thiadiazol-3-yl-piperazine core provides a distinct pharmacophoric profile for SAR studies. Researchers can use 2097921-55-4 as a parent scaffold to systematically vary the aryl ether, the spacer length, or the thiadiazole substitution while maintaining a core that has demonstrated biological relevance in the patent literature for pain and CNS disorders [1]. Its availability through multiple screening compound suppliers facilitates procurement for focused library design [2].

Quote Request

Request a Quote for 2-(2-Methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.